![molecular formula C22H23N3O2 B2643115 N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide CAS No. 906149-43-7](/img/structure/B2643115.png)
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide
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Overview
Description
“N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide” is a compound with the molecular formula C22H23N3O2 . It is a derivative of quinazolinone, a class of compounds known for their wide range of biological properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the condensation of anthranilic acid with acetic anhydride, followed by dehydration with formamide . The specific synthesis process for “N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide” is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide” includes a quinazolinone core, which is a bicyclic compound containing a benzene ring fused to a quinazoline ring . The compound also contains a cyclohexanecarboxamide group attached to the phenyl ring .Scientific Research Applications
- The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is of significant interest due to their central role in successful drugs. Notably, Atorvastatin and Sunitinib, both containing a similar substructure, have demonstrated remarkable therapeutic effects .
- Pyrrolin-4-ones, including derivatives of pyrrole-3-carboxylic acids, exhibit antimalarial and HIV-1 protease inhibitory activities . Investigating our compound’s antiviral potential could lead to new therapeutic strategies.
- Molecular docking studies could predict its binding affinity to relevant cancer-related proteins, guiding further experimental work .
- The synthetic procedure for obtaining this compound highlights its high yield and operational simplicity . Researchers interested in organic synthesis may find this method valuable for constructing similar structures.
Drug Development and Medicinal Chemistry
Antiviral and Antimicrobial Properties
Anticancer Research
Organic Synthesis and Methodology
Computational Chemistry and Drug Design
Safety and Hazards
Future Directions
The future directions for research on “N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide” and similar compounds could involve further exploration of their synthesis processes, mechanisms of action, and potential biological activities. Given the wide range of biological properties exhibited by quinazolinone derivatives, these compounds may have potential applications in the development of new therapeutic agents .
properties
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-23-20-10-6-5-9-19(20)22(27)25(15)18-13-11-17(12-14-18)24-21(26)16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFUIHYBLBKTCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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